2-Oxazolidinone,3-phenyl-5-[[(3-phenyl-2-propyn-1-yl)oxy]methyl]-
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Overview
Description
2-Oxazolidinone,3-phenyl-5-[[(3-phenyl-2-propyn-1-yl)oxy]methyl]- is a complex organic compound that belongs to the oxazolidinone class. These compounds are known for their diverse applications in medicinal chemistry, particularly as antibiotics. The unique structure of this compound, featuring a phenyl group and a propynyl ether linkage, makes it a subject of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Oxazolidinone,3-phenyl-5-[[(3-phenyl-2-propyn-1-yl)oxy]methyl]- typically involves the reaction of 3-phenyl-2-oxazolidinone with 3-phenyl-2-propyn-1-ol under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
2-Oxazolidinone,3-phenyl-5-[[(3-phenyl-2-propyn-1-yl)oxy]methyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxazolidinone derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its reduced forms.
Substitution: Nucleophilic substitution reactions can occur at the phenyl or propynyl groups, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles such as amines, thiols, and halides.
Major Products Formed
The major products formed from these reactions include oxidized oxazolidinone derivatives, reduced forms of the compound, and substituted derivatives with different functional groups .
Scientific Research Applications
2-Oxazolidinone,3-phenyl-5-[[(3-phenyl-2-propyn-1-yl)oxy]methyl]- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial agent.
Medicine: Explored for its potential use in developing new antibiotics.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-Oxazolidinone,3-phenyl-5-[[(3-phenyl-2-propyn-1-yl)oxy]methyl]- involves its interaction with specific molecular targets. In the case of its antimicrobial activity, the compound is believed to inhibit protein synthesis by binding to the bacterial ribosome. This prevents the formation of essential proteins, leading to the death of the bacterial cell .
Comparison with Similar Compounds
Similar Compounds
Linezolid: Another oxazolidinone antibiotic with a similar mechanism of action.
Tedizolid: A more potent derivative of linezolid with enhanced activity against resistant bacterial strains.
Sutezolid: An oxazolidinone compound under investigation for its potential to treat tuberculosis.
Uniqueness
2-Oxazolidinone,3-phenyl-5-[[(3-phenyl-2-propyn-1-yl)oxy]methyl]- is unique due to its specific structural features, such as the propynyl ether linkage, which may confer distinct biological activities and chemical reactivity compared to other oxazolidinones .
Properties
CAS No. |
42468-58-6 |
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Molecular Formula |
C19H17NO3 |
Molecular Weight |
307.3 g/mol |
IUPAC Name |
3-phenyl-5-(3-phenylprop-2-ynoxymethyl)-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C19H17NO3/c21-19-20(17-11-5-2-6-12-17)14-18(23-19)15-22-13-7-10-16-8-3-1-4-9-16/h1-6,8-9,11-12,18H,13-15H2 |
InChI Key |
FGYQEJRMJGITMR-UHFFFAOYSA-N |
Canonical SMILES |
C1C(OC(=O)N1C2=CC=CC=C2)COCC#CC3=CC=CC=C3 |
Origin of Product |
United States |
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